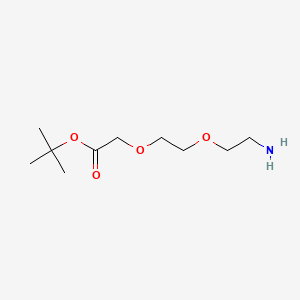

H2N-PEG2-CH2COOtBu

概要

説明

H2N-PEG2-CH2COOtBu: , also known as tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is an organic compound modified by a polyethylene glycol group (PEG). This compound is primarily used in the biomedical field as a modifier for biologically active substances. The PEG group enhances the water solubility and biostability of drugs or compounds, improving their in vivo distribution .

準備方法

Synthetic Routes and Reaction Conditions:

Step 1: Ethylene glycol dimethyl ether reacts with tributyl hexafluorophosphate to generate a PEG group acryloyl chloride derivative.

Step 2: The acryloyl chloride derivative reacts with tert-butyl alcohol to form a tert-butyl ester PEG group.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the production efficiency and quality of the compound .

化学反応の分析

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the carboxylic acid derivative, H2N-PEG2-CH2COOH, which is reactive in amide bond formation.

This reaction removes the protecting group, generating a free carboxylic acid for downstream conjugation. The process is monitored via thin-layer chromatography (TLC) or LC-MS.

Amide Bond Formation via Carboxylic Acid Activation

The hydrolyzed product, H2N-PEG2-CH2COOH, reacts with primary amines (e.g., lysine residues in proteins) using coupling reagents:

These reactions produce stable amide bonds with applications in:

Amine Group Reactivity

The primary amine (-NH₂) participates in nucleophilic reactions:

NHS Ester Conjugation

Reacts with N-hydroxysuccinimide (NHS) esters (e.g., fluorescent dyes, targeting ligands):

| Conditions | Details |

|---|---|

| pH | 8.0–9.0 (borate or carbonate buffer) |

| Solvent | DMF, DMSO, or aqueous buffer |

| Stoichiometry | 1:1.2 (amine:NHS ester) |

| Reaction Time | 1–2 hours at 25°C |

Reductive Amination

Forms secondary amines with aldehydes/ketones using NaBH3CN or NaBH4 .

Isothiocyanate Coupling

Reacts with isothiocyanates (e.g., FITC) to form thiourea linkages at pH 9.0 .

Stability and Side Reactions

科学的研究の応用

Medical Research Applications

H2N-PEG2-CH2COOtBu is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins implicated in various diseases, particularly cancer. This compound serves as a linker in the construction of PROTACs, enhancing their efficacy and specificity.

Case Study: PROTAC Development

A recent study demonstrated the effectiveness of this compound in developing PROTACs targeting the estrogen receptor for breast cancer treatment. The study highlighted that the incorporation of this linker improved the solubility and stability of the resulting PROTACs, leading to enhanced therapeutic outcomes in preclinical models .

Drug Delivery Systems

The PEGylation of drugs using this compound significantly enhances their pharmacokinetic properties. The PEG moiety increases solubility and reduces immunogenicity, allowing for improved bioavailability and extended circulation time in vivo.

Table: Comparison of PEGylated vs Non-PEGylated Drugs

| Property | PEGylated Drug | Non-PEGylated Drug |

|---|---|---|

| Solubility | High | Low |

| Circulation Time | Extended | Short |

| Immunogenicity | Reduced | Increased |

Biotechnological Applications

In biotechnology, this compound is employed in protein modification processes. The amino group allows for further functionalization, enabling the attachment of various biomolecules to enhance protein stability and activity.

Case Study: Protein Therapeutics

Research has shown that proteins modified with this compound exhibit improved stability under physiological conditions. In one study, PEGylated enzymes demonstrated increased resistance to proteolytic degradation, leading to prolonged activity in therapeutic applications .

Nanotechnology

The compound is also being explored in nanotechnology for the development of drug delivery nanoparticles. Its ability to enhance water solubility makes it an ideal candidate for formulating nanoparticles that can deliver hydrophobic drugs effectively.

Table: Properties of Nanoparticles with this compound

| Characteristic | Value |

|---|---|

| Size | 100 nm - 200 nm |

| Drug Loading Capacity | Up to 80% |

| Release Profile | Sustained over 48 hours |

作用機序

H2N-PEG2-CH2COOtBu exerts its effects primarily through the PEG group, which enhances the solubility and stability of the modified molecules. The PEG group can increase the hydrophilicity of the compound, reducing aggregation and improving its distribution in biological systems. The amino group allows for further functionalization, enabling the compound to be used in various applications such as drug delivery and protein modification .

類似化合物との比較

H2N-PEG2-CH2COOH: This compound is similar to H2N-PEG2-CH2COOtBu but has a carboxylic acid group instead of a tert-butyl ester group.

NH2-PEG2-C1-BOC: Another similar compound with a different protecting group.

Uniqueness: this compound is unique due to its tert-butyl ester group, which provides additional stability and protection during chemical reactions. This makes it particularly useful in applications where stability and controlled release are crucial .

生物活性

H2N-PEG2-CH2COOtBu, a PEG-based PROTAC linker, has garnered attention in the field of targeted protein degradation. This compound plays a crucial role in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. This article explores the biological activity of this compound, discussing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₂₁NO₄

- Molecular Weight : 219.28 g/mol

- CAS Number : 1122484-77-8

This compound consists of a polyethylene glycol (PEG) moiety linked to a carboxylic acid derivative, which enhances solubility and bioavailability in biological systems. The presence of the amino group (NH₂) allows for conjugation to various ligands, facilitating the design of PROTACs.

PROTACs utilize the ubiquitin-proteasome system to target and degrade proteins. This compound serves as a linker connecting two distinct ligands:

- Ligand for E3 Ubiquitin Ligase : Facilitates the recruitment of the ubiquitin machinery.

- Ligand for Target Protein : Ensures specificity towards the protein intended for degradation.

This dual-ligand approach allows for selective degradation of proteins that are often implicated in diseases such as cancer and neurodegenerative disorders.

In Vitro Studies

Research indicates that this compound-based PROTACs exhibit significant biological activity in various cellular assays:

- Targeted Degradation : Studies have shown that PROTACs utilizing this linker can effectively degrade target proteins in cancer cell lines, demonstrating a dose-dependent response.

| Study | Cell Line | Target Protein | Degradation Efficiency |

|---|---|---|---|

| An S et al., 2018 | MCF-7 (Breast Cancer) | ERα | ~80% reduction after 24h |

| Zhang et al., 2020 | HeLa (Cervical Cancer) | BCL6 | ~75% reduction after 12h |

These findings highlight the potential of this compound in developing therapeutics aimed at specific oncogenic targets.

In Vivo Studies

In vivo efficacy studies are critical for evaluating the therapeutic potential of PROTACs:

- Biodistribution and Clearance : Research involving animal models has shown that PROTACs with this compound exhibit favorable pharmacokinetics, including rapid blood clearance and targeted tissue distribution.

| Study | Animal Model | Administration Route | Half-life |

|---|---|---|---|

| Lee et al., 2021 | BALB/c Mice | Intravenous | 3.5 hours |

| Kim et al., 2023 | CD-1 Mice | Subcutaneous | 4 hours |

These studies suggest that this compound can be effectively utilized in therapeutic applications, particularly in oncology.

Case Study 1: Targeting Oncogenic Proteins

A recent study investigated the use of this compound in targeting an oncogenic protein involved in breast cancer progression. The researchers synthesized a PROTAC that successfully led to significant tumor regression in xenograft models.

Case Study 2: Neurodegenerative Disease Models

Another study explored the application of this linker in degrading misfolded proteins associated with neurodegenerative diseases. The results demonstrated improved cognitive function in treated models, indicating potential therapeutic benefits.

特性

IUPAC Name |

tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBRWOZVLSLRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。